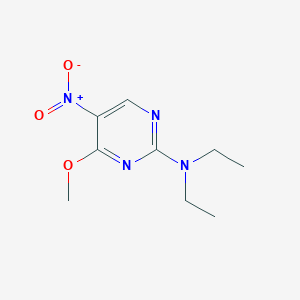![molecular formula C17H26O B12606198 4-Methyl-7-[3-(propan-2-yl)phenyl]hept-4-en-1-ol CAS No. 917612-01-2](/img/structure/B12606198.png)
4-Methyl-7-[3-(propan-2-yl)phenyl]hept-4-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-7-[3-(propan-2-yl)phenyl]hept-4-en-1-ol is a chemical compound known for its unique structure and properties It is an organic molecule that features a hept-4-en-1-ol backbone with a methyl group at the 4th position and a 3-(propan-2-yl)phenyl group at the 7th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-7-[3-(propan-2-yl)phenyl]hept-4-en-1-ol typically involves multi-step organic reactions. One common approach is the alkylation of a suitable hept-4-en-1-ol precursor with a 3-(propan-2-yl)phenyl halide under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reactions. The use of continuous flow reactors and optimized reaction conditions can further improve the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-7-[3-(propan-2-yl)phenyl]hept-4-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the hept-4-en-1-ol backbone can be reduced to form a saturated alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-Methyl-7-[3-(propan-2-yl)phenyl]hept-4-en-1-one.
Reduction: Formation of 4-Methyl-7-[3-(propan-2-yl)phenyl]heptan-1-ol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
4-Methyl-7-[3-(propan-2-yl)phenyl]hept-4-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 4-Methyl-7-[3-(propan-2-yl)phenyl]hept-4-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Methyl-2-(4-methylcyclohex-3-en-1-yl)hepta-1,5-dien-4-ol
- 2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol
Uniqueness
4-Methyl-7-[3-(propan-2-yl)phenyl]hept-4-en-1-ol is unique due to its specific structural features, such as the presence of both a hept-4-en-1-ol backbone and a 3-(propan-2-yl)phenyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
917612-01-2 |
|---|---|
Fórmula molecular |
C17H26O |
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
4-methyl-7-(3-propan-2-ylphenyl)hept-4-en-1-ol |
InChI |
InChI=1S/C17H26O/c1-14(2)17-11-5-10-16(13-17)9-4-7-15(3)8-6-12-18/h5,7,10-11,13-14,18H,4,6,8-9,12H2,1-3H3 |
Clave InChI |
YGWSOEQNCLJERB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC(=C1)CCC=C(C)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


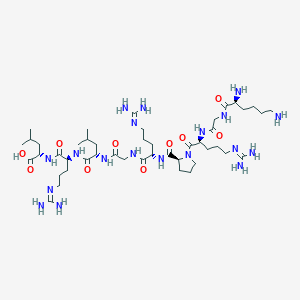
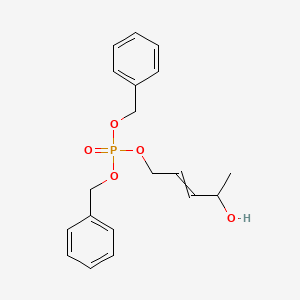

![Benzamide, N-[2-(cyclopropylmethyl)-5-(1,1-dimethylethyl)-1,2-dihydro-1-methyl-3H-pyrazol-3-ylidene]-2-fluoro-3-(trifluoromethyl)-](/img/structure/B12606146.png)
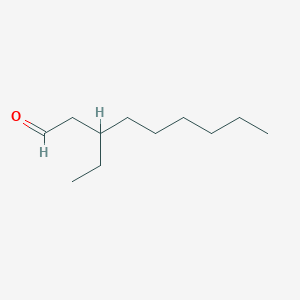
![N-[4-(2-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)butylidene]hydroxylamine](/img/structure/B12606160.png)

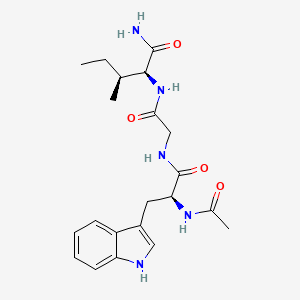
![N-(2-Methoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12606186.png)
![2-[3-(3-tert-butyl-5-{[(2,3-dichlorophenyl)carbamoyl]imino}-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B12606193.png)

![3-(Octyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12606204.png)
